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Compound of Interest

Compound Name: 4-hydroxy-N-methylproline

Cat. No.: B031271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic

resonance (NMR) spectroscopy analysis of 4-hydroxy-N-methylproline. It includes

comprehensive data presentation, experimental methodologies, and visualizations to support

research and development activities involving this compound.

Introduction
4-hydroxy-N-methylproline is a modified amino acid derivative. As a proline analogue, it holds

potential significance in drug design and development, where such molecules are used to

create novel therapeutics with improved properties.[1][2][3] Nuclear Magnetic Resonance

(NMR) spectroscopy is a powerful analytical technique for the structural elucidation and

quantification of such molecules. This guide offers detailed protocols for acquiring and

interpreting NMR data for 4-hydroxy-N-methylproline.

NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for a closely related

compound, trans-4-hydroxy-L-proline, which serves as a foundational reference. The data is

derived from the Biological Magnetic Resonance Bank (BMRB) entry bmse000966.[4] The

experiments were conducted on a Bruker DMX-600MHz spectrometer using a 100mM sample

in D₂O at 298K and a pH of 7.4.[4]
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Table 1: ¹H NMR Chemical Shift Assignments for trans-4-hydroxy-L-proline[4]

Atom Name Chemical Shift (δ) ppm

Hα (H2) 4.336

Hβ (H3) 2.424, 2.144

Hγ (H4) 4.657

Hδ (H5) 3.469, 3.354

Note: The chemical shifts for the N-methyl group in 4-hydroxy-N-methylproline are expected

to appear as a singlet, typically in the range of 2.5-3.5 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for trans-4-hydroxy-L-proline[4]

Atom Name Chemical Shift (δ) ppm

Cα (C2) 62.525

Cβ (C3) 40.156

Cγ (C4) 72.793

Cδ (C5) 55.666

C=O 177.084

Note: For 4-hydroxy-N-methylproline, an additional signal for the N-methyl carbon is

expected, typically in the range of 30-40 ppm.

Experimental Protocols
This section outlines detailed methodologies for the NMR analysis of 4-hydroxy-N-
methylproline.

3.1. Sample Preparation
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A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible

NMR data.

Weighing: Accurately weigh 5-25 mg of 4-hydroxy-N-methylproline for ¹H NMR or 50-100

mg for ¹³C NMR.[5]

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O,

CDCl₃, DMSO-d₆) in a clean vial.[5] Deuterium oxide (D₂O) is a common choice for polar

molecules like amino acid derivatives.

Internal Standard: Add an appropriate internal standard for chemical shift referencing and

quantification if required (e.g., DSS for D₂O).

Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette into a

clean, dry 5 mm NMR tube to remove any particulate matter.[6]

Volume Adjustment: Ensure the sample height in the NMR tube is between 4.5 and 5 cm.[6]

[7]

Capping: Securely cap the NMR tube to prevent solvent evaporation.[7]

3.2. NMR Data Acquisition

The following are general parameters for 1D and 2D NMR experiments. These may need to be

optimized based on the specific instrument and sample concentration. The parameters are

based on a typical 600 MHz spectrometer.[4]

3.2.1. 1D ¹H NMR

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

Solvent Suppression: If necessary (e.g., for residual H₂O in D₂O), use a presaturation pulse

sequence.

Spectral Width: 12-16 ppm, centered around 6 ppm.

Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K (25 °C).

3.2.2. 1D ¹³C NMR

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

Spectral Width: 200-240 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on the sample concentration.

3.2.3. 2D NMR Experiments

For unambiguous assignment of proton and carbon signals, the following 2D NMR experiments

are recommended:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C

atoms.[8]

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations.

3.3. Data Processing

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

Phasing: Manually phase the transformed spectra to obtain pure absorption lineshapes.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
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Referencing: Reference the spectra to the internal standard (e.g., DSS at 0.00 ppm for ¹H

and ¹³C in D₂O).

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick peaks in all

spectra for assignment.

Visualizations
4.1. Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of 4-hydroxy-N-methylproline with

standard atom numbering for NMR peak assignment.

Caption: Chemical structure of 4-hydroxy-N-methylproline.

4.2. Experimental Workflow

The following diagram outlines a typical workflow for the analysis of 4-hydroxy-N-
methylproline in a drug development setting.

Caption: NMR analysis workflow.

4.3. Biological Pathway

While specific signaling pathways for 4-hydroxy-N-methylproline are not well-defined, it is

related to the metabolism of hydroxyproline. The catabolism of trans-4-hydroxy-L-proline is a

key biological process.[9] The formation of trans-4-hydroxy-L-proline residues in certain

proteins can play a role in regulating their activity and cell signaling.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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